

5-Bromobenzene-1,2,3-triol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromobenzene-1,2,3-triol

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Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and material science, the strategic selection of molecular scaffolds is a critical determinant of success. **5-Bromobenzene-1,2,3-triol**, also known as 5-bromopyrogallol, emerges as a highly versatile intermediate, offering a unique combination of functionalities that make it an invaluable building block in the synthesis of complex molecules.^[1] Its structure, featuring a benzene ring substituted with three hydroxyl groups and a bromine atom, provides multiple reactive sites for chemical modification.^{[1][2]} This guide provides an in-depth exploration of the synthesis, properties, and applications of **5-Bromobenzene-1,2,3-triol**, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of **5-Bromobenzene-1,2,3-triol** is fundamental to its effective application in synthesis and material science.

Property	Value	Source
CAS Number	16492-75-4	[3]
Molecular Formula	C ₆ H ₅ BrO ₃	[2][4]
Molecular Weight	205.01 g/mol	[3][4]
Appearance	Dark fawn/beige to brown or white solid/powder/crystals	[3][4]
Melting Point	118 to 122 °C	[4]
Purity	≥95%	[3]
Storage Conditions	2-8°C, inert atmosphere, keep in a dark place	[4]
InChI Key	GZKWULQSPPFVMV-UHFFFAOYSA-N	[3]
SMILES	Oc1cc(Br)cc(O)c1O	[3]

Core Synthesis Methodologies: A Tale of Electrophilic Aromatic Substitution

The primary route for the synthesis of **5-Bromobenzene-1,2,3-triol** involves the electrophilic bromination of its precursor, Benzene-1,2,3-triol (pyrogallol). This reaction leverages the electron-donating nature of the hydroxyl groups, which activate the aromatic ring towards electrophilic attack.

Protocol: Bromination of Benzene-1,2,3-triol

This protocol outlines a standard laboratory procedure for the synthesis of **5-Bromobenzene-1,2,3-triol**.

Materials:

- Benzene-1,2,3-triol (Pyrogallol)
- Bromine (Br₂) or N-Bromosuccinimide (NBS)

- Acidic Catalyst (e.g., Sulfuric acid, Iron powder)[5]
- Solvent (e.g., Tetrachloromethane, Tetrahydrofuran)[5]
- Sodium bicarbonate (NaHCO_3) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Dichloromethane
- Celite

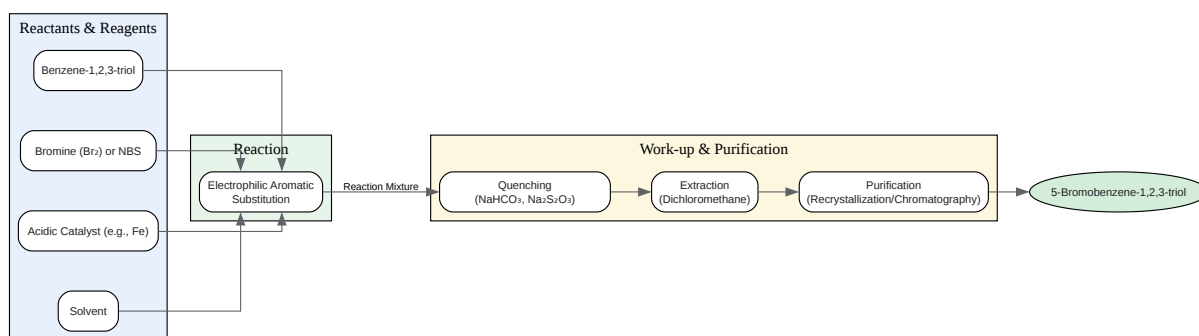
Procedure:

- Dissolve Benzene-1,2,3-triol in a suitable solvent within a reaction vessel.
- Add the acidic catalyst to the solution. For instance, iron powder can be used, which reacts with bromine to form the in-situ catalyst, iron(III) bromide.[5]
- Slowly add the brominating agent (e.g., a solution of bromine in the chosen solvent) to the reaction mixture, maintaining a controlled temperature, typically ranging from ambient temperature to gentle heating (e.g., 60-100°C).[5]
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture into a solution of sodium bicarbonate and sodium thiosulfate to neutralize the acid and unreacted bromine.[5]
- Filter the resulting mixture through celite to remove any solid residues.[5]
- Perform a liquid-liquid extraction using dichloromethane to isolate the product from the aqueous phase.[5]
- Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude **5-Bromobenzene-1,2,3-triol** via recrystallization or column chromatography to achieve the desired purity.

Causality in Experimental Choices:

- Choice of Brominating Agent: Bromine is a classic electrophilic brominating agent. N-Bromosuccinimide (NBS) is a milder and safer alternative that can also be employed.^{[2][5]}
- Role of the Acidic Catalyst: The catalyst, often a Lewis acid like FeBr_3 (formed in situ from iron and bromine), polarizes the Br-Br bond, making the bromine a more potent electrophile for the aromatic substitution reaction.^[5]
- Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction temperature control. Halogenated solvents like tetrachloromethane are common, while ethers like tetrahydrofuran can also be used.^[5]
- Quenching and Work-up: The use of sodium bicarbonate neutralizes the acidic catalyst, while sodium thiosulfate reduces any excess bromine, preventing further unwanted reactions and ensuring a safer work-up.^[5]



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Caption: A generalized workflow for the synthesis of **5-Bromobenzene-1,2,3-triol**.

Chemical Reactivity and Applications in Synthesis

The unique arrangement of functional groups in **5-Bromobenzene-1,2,3-triol** dictates its reactivity and utility as a synthetic intermediate.

- **Hydroxyl Groups:** These groups can undergo oxidation to form quinones.[2] They can also be alkylated or acylated to produce various ethers and esters.
- **Bromine Atom:** The bromine atom is a key functional handle for various coupling reactions, most notably the Suzuki coupling, which allows for the formation of carbon-carbon bonds to construct biphenyl derivatives.[2] It can also be displaced by nucleophiles such as amines or thiols.[2]

Application in the Synthesis of Bioactive Molecules

A significant application of **5-Bromobenzene-1,2,3-triol** is in the synthesis of biphenyl and dibenzofuran derivatives that have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens.[2] The synthetic strategy typically involves a Suzuki coupling reaction to introduce a second aryl group, followed by further modifications.



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